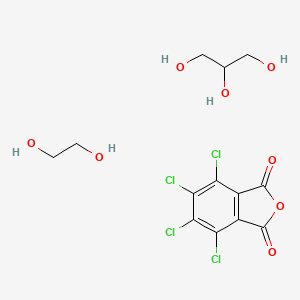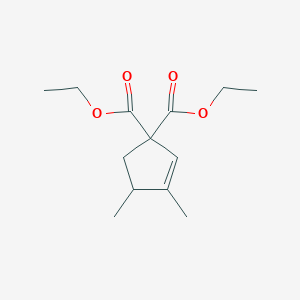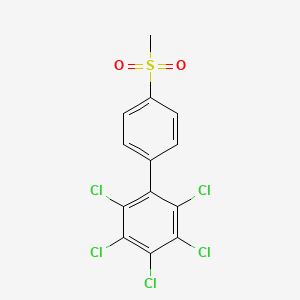
2,3,4,5,6-Pentachloro-4'-(methanesulfonyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with a methanesulfonyl group attached to one of the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of a methanesulfonyl group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated positions on the biphenyl rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of methoxy-substituted biphenyls.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated biphenyls.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-Pentachlorobiphenyl: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
4’-Methanesulfonylbiphenyl: Lacks the chlorination, resulting in different chemical and biological properties.
Uniqueness
2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl is unique due to the combination of extensive chlorination and the presence of a methanesulfonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
67412-63-9 |
|---|---|
Fórmula molecular |
C13H7Cl5O2S |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-(4-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)7-4-2-6(3-5-7)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3 |
Clave InChI |
NSWGJMCGJSUBEI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)

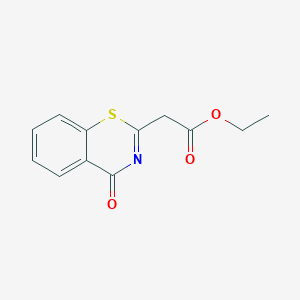

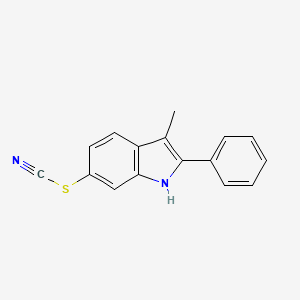
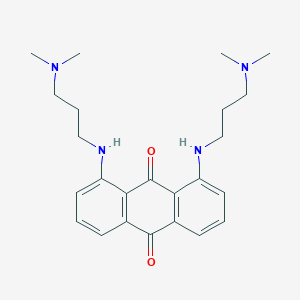
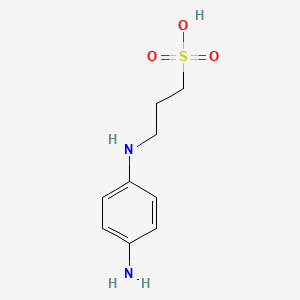
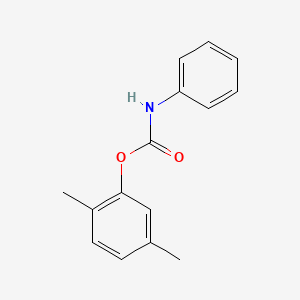
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
